molecular formula C14H21NO B12822304 [2-(Benzylamino)cyclohexyl]methanol

[2-(Benzylamino)cyclohexyl]methanol

Cat. No.: B12822304
M. Wt: 219.32 g/mol
InChI Key: BRQFIORUNWWNBM-UHFFFAOYSA-N
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Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis, primarily serving as highly effective chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. nih.govnih.gov Their utility stems from the presence of both an amino and a hydroxyl group, which can coordinate to metal centers, forming stable chelate rings that create a well-defined and rigid chiral environment around the catalytic site. nih.gov This steric and electronic influence is crucial for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

The synthesis of enantiomerically pure 1,2-amino alcohols is a key objective in organic synthesis due to their prevalence in a vast number of natural products and pharmaceutical drugs. nih.govresearchgate.net The development of efficient synthetic methods, such as catalytic asymmetric hydrogenation and transfer hydrogenation, provides significant economic and environmental advantages over classical resolution techniques. researchgate.net

Structural Features and Stereochemical Considerations of [2-(Benzylamino)cyclohexyl]methanol

This compound possesses a unique combination of structural elements that make it an interesting candidate for applications in asymmetric synthesis. Its core is a cyclohexane (B81311) ring, which can adopt various chair and boat conformations. The presence of two substituents on adjacent carbon atoms (C1 and C2), a benzylamino group and a hydroxymethyl group, gives rise to stereoisomerism.

The relative orientation of these two groups can be either cis or trans. In the cis isomer, both substituents are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Furthermore, both the C1 and C2 atoms are stereogenic centers, leading to the existence of different enantiomers, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. For example, the trans isomer can exist as (1R,2R) and (1S,2S) enantiomers, while the cis isomer can exist as (1R,2S) and (1S,2R) enantiomers.

The conformational rigidity of the cyclohexane ring, combined with the chirality of the amino and alcohol functionalities, allows for the creation of a well-defined three-dimensional space when the molecule acts as a ligand in a metal complex. This defined chiral pocket is instrumental in inducing asymmetry in chemical transformations.

Below is a table detailing the properties of different stereoisomers of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stereochemistry
(1R,2R)-(-)-2-(Benzylamino)cyclohexylmethanol170368-80-8C₁₄H₂₁NO219.33trans
(1S,2S)-(+)-2-(Benzylamino)cyclohexylmethanol170368-81-9C₁₄H₂₁NO219.33trans
(1R,2S)-2-(Benzylamino)cyclohexylmethanol71581-92-5C₁₄H₂₁NO219.33cis
[1-(Benzylamino)cyclohexyl]methanol188593-96-6C₁₄H₂₁NO219.32(racemic, unspecified)

Historical Context and Early Studies on Related Cyclohexane Derivatives

The study of chiral molecules has a rich history, with foundational discoveries dating back to the 19th century. The pioneering work of scientists like Louis Pasteur laid the groundwork for understanding stereoisomerism and its implications in biological systems. acs.org

In the realm of cyclohexane chemistry, early studies focused on establishing the configurations of substituted derivatives. For instance, the configurations of cis- and trans-1,4-dimethylcyclohexane were unequivocally determined through chemical synthesis from the corresponding dicarboxylic acids. nih.gov Such fundamental studies on the stereochemistry of cyclohexane rings were crucial for the later development of more complex chiral cyclohexane-based molecules for applications in asymmetric catalysis. The ability to predict and control the stereochemistry of reactions involving these cyclic systems is built upon this foundational knowledge. The development of synthetic routes to chiral cyclohexane building blocks has been an area of continuous research, providing access to a wide variety of chiral synthons for further elaboration.

Detailed Research Findings

While extensive research has been conducted on a wide array of chiral amino alcohols, specific data on the application of this compound in the published literature is more limited. However, a study by Aleixandri and co-workers investigated the use of a series of chiral β-amino alcohols as ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines. Among the ligands screened was (1R,2R)-(+)-2-(benzylamino)cyclohexylmethanol. The results of this study provide valuable insight into the catalytic potential of this compound.

The following table summarizes the results obtained for the asymmetric transfer hydrogenation of a model N-phosphinyl ketimine using different chiral amino alcohol ligands, including the (1R,2R) isomer of this compound.

EntryChiral LigandYield (%)ee (%)
1(1R,2S)-(-)-Norephedrine9025 (R)
2(1S,2R)-(+)-Ephedrine>9510 (S)
3(1R,2R)-(+)-2-Amino-1,2-diphenylethanol8515 (R)
4(1R,2R)-(+)-2-(Benzylamino)cyclohexylmethanol9212 (R)
5(1S,2R)-(-)-2-Amino-1,2-diphenylethanol>9530 (S)

Data sourced from a study on the asymmetric transfer hydrogenation of N-phosphinyl ketimines. The reaction conditions were standardized to evaluate the effectiveness of different chiral ligands.

The data indicates that while (1R,2R)-(+)-2-(benzylamino)cyclohexylmethanol provided a high yield of the corresponding amine (92%), the enantiomeric excess (ee) of 12% was modest compared to other ligands under the tested conditions. This highlights that while the compound is catalytically active, further optimization of the reaction conditions or structural modification of the ligand may be necessary to achieve higher levels of stereocontrol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(benzylamino)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQFIORUNWWNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylamino Cyclohexyl Methanol and Its Derivatives

Enantioselective Synthesis Strategies for [2-(Benzylamino)cyclohexyl]methanol

Achieving enantiopure forms of this compound is crucial for its application in the synthesis of stereospecific compounds. Enantioselective strategies are designed to directly produce one enantiomer in excess over the other.

Asymmetric Reduction Approaches

Asymmetric reduction of prochiral ketones is a powerful method for producing enantiopure secondary alcohols. nih.gov This approach can be applied to a suitable precursor of this compound. For instance, the asymmetric reduction of a ketone precursor using a chiral reducing agent or a catalyst can yield the desired enantiomer of the alcohol.

One common method involves the use of lithium aluminum hydride (LAH) modified with a chiral ligand. For example, the complex of LAH with 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose has been used for the asymmetric reduction of ketones, yielding optically active alcohols with a predictable S-configuration. rsc.org While not directly applied to a this compound precursor in the provided context, this methodology represents a viable strategy.

Another advanced approach is the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of ketones. nih.gov These biocatalysts offer high chemo-, regio-, and stereoselectivity under environmentally benign conditions. nih.gov For example, secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) and its mutants have been effectively used for the asymmetric reduction of 2-haloacetophenones to optically active 2-halo-1-arylethanols, demonstrating the potential of enzymatic reductions for creating chiral alcohols. nih.gov

Dynamic kinetic resolution, which combines in-situ racemization of the starting material with a stereoselective reaction, is another effective strategy. Iridium-catalyzed dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters has been shown to produce chiral aryl β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities. rsc.org This method could be adapted for the synthesis of enantiopure this compound precursors.

Chiral Pool Synthesis from Precursors

Chiral pool synthesis leverages the inherent chirality of readily available natural products to construct complex chiral molecules. numberanalytics.comresearchgate.net This strategy is a cornerstone for the efficient synthesis of enantiomerically pure compounds. numberanalytics.com

A notable example of this approach is the synthesis of both enantiomers of the TRPML inhibitor, trans-ML-SI3, starting from commercially available and enantiomerically pure cis-2-aminocyclohexanols. d-nb.info This demonstrates that the cyclohexane (B81311) backbone with the desired stereochemistry can be sourced from the chiral pool. The synthesis then proceeds through a series of reactions to introduce the other functional groups, in this case, involving a controlled inversion of the stereocenter of the secondary alcohol. d-nb.info

Similarly, proteinogenic α-amino acids, which are available with high enantiomeric purity, serve as versatile chiral precursors. researchgate.net For instance, D-(+)-proline has been used in the total synthesis of (-)-cephalotaxine, and L-rhamnose was the starting point for a new chiral pool approach to anthracyclinones. researchgate.netnih.gov These examples underscore the potential of using chiral starting materials to synthesize complex molecules with defined stereochemistry, a principle applicable to the synthesis of this compound.

Asymmetric Amination or Hydroxylation Routes

Asymmetric amination or hydroxylation reactions represent another direct approach to installing the required functional groups onto a cyclohexane precursor with stereocontrol. While specific examples for the direct synthesis of this compound using these methods are not detailed in the provided search results, the principles of such reactions are well-established in organic synthesis.

For instance, asymmetric synthesis of benzhydrylpiperazine derivatives has been achieved using Davis-Ellmann-type sulfonamide chemistry, which involves the stereoselective addition of an organometallic reagent to a chiral sulfinimine. nih.gov This type of methodology could potentially be adapted for the asymmetric synthesis of this compound by reacting a suitable cyclohexyl derivative.

Diastereoselective Synthesis of Precursors

The stereoselective synthesis of the cyclohexanone (B45756) skeleton is of considerable interest as it forms the core of many natural products and pharmaceuticals. beilstein-journals.org Diastereoselective reactions are employed to control the relative stereochemistry of multiple stereocenters in a molecule.

A common strategy involves cascade reactions, such as the inter- and intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org This method can produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org A plausible mechanism involves the initial Michael addition of an enolate to an acceptor, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to form the cyclohexanone ring. beilstein-journals.org

While this specific example does not directly yield a precursor for this compound, it illustrates the power of diastereoselective cascade reactions in constructing substituted cyclohexane rings with controlled stereochemistry. Such a strategy could be adapted to synthesize a cyclohexanone or other cyclic precursor with the desired relative arrangement of functional groups, which could then be converted to this compound.

Resolution Techniques for Racemic this compound and Intermediates

Resolution is the process of separating a racemic mixture into its individual enantiomers. dalalinstitute.comslideshare.net This is a widely used technique when asymmetric synthesis is not feasible or efficient. wikipedia.org

Chemical Resolution via Diastereomeric Salt Formation

The most common method for resolving racemic mixtures of amines or alcohols is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. slideshare.netwikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orgpbworks.com After separation, the pure enantiomers are recovered by decomposing the diastereomeric salts. wikipedia.org

A practical example is the resolution of racemic trans-2-benzylaminocyclohexanol using di-p-toluoyl-L-tartaric acid. researchgate.net The conditions for this resolution were optimized, and the process was successfully scaled up. researchgate.net Similarly, racemic 2-aminocyclohexanol (B3021766) derivatives have been efficiently resolved using (R)- and (S)-mandelic acid, yielding both enantiomers with over 99% enantiomeric excess. researchgate.net

The choice of resolving agent and solvent system is critical for successful resolution. unchainedlabs.com Screening different chiral resolving agents and solvents is a common practice to find the optimal conditions for separation. unchainedlabs.com For instance, chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are frequently used to resolve racemic bases. libretexts.org

The process often involves multiple recrystallizations to enrich the crystals in the less-soluble diastereomer until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer. pbworks.comlibretexts.org

Kinetic Resolution Methods

Kinetic resolution is a powerful technique for the separation of racemates, relying on the differential reaction rates of enantiomers with a chiral catalyst or reagent. westlake.edu.cn This approach is particularly valuable for the synthesis of chiral amino alcohols like this compound.

Enzymatic kinetic resolution (EKR) stands out as a highly efficient and environmentally benign method. Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govresearchgate.net For substrates containing both amino and hydroxyl groups, the resolution can be achieved through enantioselective N-acylation or O-acylation.

A prevalent lipase (B570770) for such transformations is Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435. nih.govresearchgate.net The resolution of racemic amines and alcohols is typically performed via acylation, where an achiral acyl donor is used to selectively acylate one enantiomer, leaving the other unreacted. frontiersin.org The choice of acyl donor and solvent is crucial for achieving high enantioselectivity (E-value). For instance, vinyl acetate (B1210297) is an effective acyl donor as the leaving group tautomerizes to acetaldehyde, rendering the reaction irreversible. nih.gov

In a typical kinetic resolution of a compound like racemic cis-[2-(benzylamino)cyclohexyl]methanol, CALB would selectively catalyze the acylation of one enantiomer. For example, if the (1S,2R)-enantiomer is acylated faster, it would be converted to its corresponding ester, while the (1R,2S)-enantiomer would remain as the unreacted alcohol. Separation of the ester and the unreacted alcohol then provides access to both enantiomers. Research on related cyclic 2-aminocarboxamides has demonstrated that CALB-catalyzed N-acylation can yield products with excellent enantiomeric excess (>99% ee). researchgate.net

The table below summarizes representative results for the kinetic resolution of chiral amines and alcohols using lipases, illustrating the potential of this method for resolving this compound.

EnzymeSubstrate TypeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee)Selectivity Factor (E)
Candida antarctica Lipase B (CALB)Racemic AmineEthyl AcetateToluene~50>99 (for one enantiomer)High
Pseudomonas cepacia Lipase (PSL)Racemic AlcoholVinyl Acetatetert-Butyl methyl ether30>96 (for one enantiomer)Good
Candida rugosa Lipase (CRL)Racemic Amino AlcoholIsopropenyl AcetateToluene/[EMIM][BF4]28.296.2 (product)67.5

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions

Chemoenzymatic dynamic kinetic resolution (DKR) is an advancement over standard KR, offering the potential to convert the entire racemic starting material into a single enantiomer of the product. This is achieved by combining the enzymatic resolution with a second catalyst that racemizes the slower-reacting enantiomer in situ. For amino alcohols, a ruthenium-based catalyst can be employed for the racemization of the alcohol, while a lipase performs the enantioselective acylation. polimi.it This dual catalytic system can lead to high yields and enantioselectivities of the desired chiral product.

Protecting Group Strategies in the Synthesis of this compound Derivatives

In the multi-step synthesis of complex molecules like derivatives of this compound, the use of protecting groups is often indispensable. utsouthwestern.eduvanderbilt.edu These groups temporarily mask reactive functional groups—specifically the secondary amine and the primary alcohol in the parent compound—to prevent them from undergoing unwanted reactions during subsequent synthetic transformations. utsouthwestern.edu

The choice of a protecting group is governed by its ease of introduction and removal, as well as its stability under a variety of reaction conditions. For the amino group, common protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is cleaved under acidic conditions (e.g., trifluoroacetic acid). The Cbz group, installed using benzyl (B1604629) chloroformate, is stable to many reagents but can be removed by hydrogenolysis. nih.gov The benzyl (Bn) group, already present on the nitrogen in the parent compound, also functions as a protecting group that can be removed via hydrogenolysis.

For the hydroxyl group, a wide array of protecting groups is available. Ethers, such as the benzyl (Bn) ether, are robust and can be cleaved by hydrogenolysis. Silyl ethers, including trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are particularly useful due to their tunable stability. libretexts.org TBDMS, for instance, is stable to a broad range of conditions but can be selectively removed using fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). libretexts.org Ester-based protecting groups like acetyl (Ac) or benzoyl (Bz) can also be used, although they are more labile to basic or acidic hydrolysis. libretexts.org

The selection of an orthogonal set of protecting groups is a key strategy. This allows for the selective deprotection of one functional group while the other remains protected. For example, one could protect the amine with a Boc group and the alcohol as a TBDMS ether. The TBDMS group can be removed with TBAF without affecting the Boc group, and the Boc group can be subsequently removed with acid, leaving the TBDMS ether intact if desired.

The table below outlines common protecting groups for amines and alcohols relevant to the synthesis of this compound derivatives.

Functional GroupProtecting GroupAbbreviationIntroduction Reagent(s)Cleavage Condition(s)
Aminetert-butoxycarbonylBoc(Boc)₂OAcid (e.g., TFA, HCl)
AmineBenzyloxycarbonylCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)
AlcoholBenzylBnBenzyl bromide, NaHHydrogenolysis (H₂, Pd/C)
Alcoholtert-butyldimethylsilylTBDMSTBDMS-Cl, imidazoleFluoride ion (e.g., TBAF)
AlcoholAcetylAcAcetic anhydride, pyridineBase (e.g., K₂CO₃, MeOH) or Acid

Table 2: Common Protecting Groups for Amines and Alcohols

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and fine chemical industries. mdpi.com The goal is to develop protocols that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

One of the most significant sustainable approaches applicable to the synthesis of this compound is the use of biocatalysis, as detailed in the kinetic resolution section. Enzymatic reactions are typically conducted in aqueous media or green solvents under mild conditions, avoiding the need for heavy metals or harsh reagents. mdpi.com Furthermore, enzymes are biodegradable and can often be immobilized and reused, which enhances the process's economic viability and sustainability. mdpi.com

Catalytic asymmetric transfer hydrogenation (ATH) represents another green alternative for the synthesis of chiral amino alcohols. acs.org This method can directly convert an α-amino ketone precursor to the corresponding amino alcohol with high enantioselectivity, using a chiral transition metal catalyst (e.g., Ruthenium-based) and a hydrogen donor like isopropanol (B130326) or formic acid. acs.org This approach avoids the use of stoichiometric, often hazardous, metal hydride reducing agents like lithium aluminum hydride. jocpr.com The process can be designed to be highly atom-economical.

The development of solvent-free or "neat" reaction conditions is another key area of green chemistry. mdpi.com Mechanochemical methods, where reactions are induced by grinding solid reactants together, can significantly reduce solvent usage. While not yet widely reported for this specific compound, the exploration of such techniques could offer substantial environmental benefits.

Furthermore, a focus on "telescoped" or one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can reduce solvent consumption, energy usage, and waste generation. mdpi.com Designing a synthesis for this compound that combines, for example, a reductive amination followed by a resolution or an asymmetric reduction in a single pot would be a significant step towards a more sustainable protocol.

Advanced Spectroscopic Characterization and Stereochemical Elucidation of 2 Benzylamino Cyclohexyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative configuration and predominant conformation of cyclic compounds like [2-(benzylamino)cyclohexyl]methanol. The analysis of chemical shifts (δ), scalar coupling constants (J-values), and through-space correlations from 2D NMR experiments provides a detailed picture of the molecule's three-dimensional structure in solution.

The relative configuration of the two substituents on the cyclohexane (B81311) ring (cis or trans) can be determined primarily from the coupling constants between the protons on the carbons bearing the substituents (C1 and C2). In a chair conformation, the magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them. For a trans isomer, where the two substituents are on opposite sides of the ring, one would expect to see at least one axial-axial coupling between the protons on C1 and C2, which would result in a large coupling constant (typically 8-13 Hz). In contrast, a cis isomer, with substituents on the same side of the ring, would exhibit smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz).

Furthermore, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to establish through-space proximities between protons. For instance, in a cis isomer, a NOE/ROE correlation would be expected between the protons on C1 and C2. The conformation of the cyclohexane ring and the orientation of the benzyl (B1604629) and methanol groups can also be inferred from these experiments.

Expected ¹H and ¹³C NMR Data

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for trans-[2-(Benzylamino)cyclohexyl]methanol

PositionExpected ¹³C Chemical Shift (ppm)Expected ¹H Chemical Shift (ppm)MultiplicityExpected Coupling Constants (Hz)
C1~60-65~2.8-3.2m
C2~55-60~2.4-2.8m
C3-C6~20-35~1.0-2.0m
CH₂OH~65-70~3.5-3.8dJ ≈ 6-7
CH₂-Ph~50-55~3.7-4.0s
C-ipso~140-145--
C-ortho~128-130~7.2-7.4dJ ≈ 7-8
C-meta~128-130~7.2-7.4tJ ≈ 7-8
C-para~127-129~7.1-7.3tJ ≈ 7-8

Note: These are predicted values and may vary in an actual experimental spectrum.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are indispensable for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

For a chiral molecule like this compound, which exists as enantiomers, VCD and ECD spectra of the two enantiomers will be mirror images of each other. The absolute configuration can be assigned by comparing the experimentally measured spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., (1R,2R)). nih.gov

Electronic Circular Dichroism (ECD)

ECD spectroscopy probes the electronic transitions within a molecule. The benzyl group in this compound contains a benzene ring, which is a chromophore that gives rise to characteristic ECD signals in the UV region. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chromophore and, therefore, to the absolute configuration of the stereocenters in the cyclohexyl ring.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of circularly polarized light in the infrared region, corresponding to the vibrational transitions of the molecule. wikipedia.orgresearchgate.net VCD is sensitive to the entire three-dimensional structure of the molecule and does not require the presence of a chromophore, making it a broadly applicable technique. researchgate.net The VCD spectrum of this compound would provide a unique fingerprint for each enantiomer, allowing for the determination of its absolute configuration through comparison with theoretical calculations.

Table: Principles of VCD and ECD in Absolute Configuration Determination

TechniquePrincipleInformation ObtainedRequirements
ECD Differential absorption of left and right circularly polarized UV-Vis light by chromophores.Absolute configuration of chiral molecules containing chromophores.Chiral molecule with a chromophore (e.g., benzene ring).
VCD Differential absorption of left and right circularly polarized infrared light by vibrational modes.Absolute configuration and conformational analysis of chiral molecules.Chiral molecule.

X-ray Diffraction Analysis of Single Crystals

X-ray diffraction analysis of a single crystal provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can unequivocally establish the relative and absolute configuration of all stereocenters, as well as the precise conformation of the molecule.

For this compound, a successful single-crystal X-ray diffraction study would yield a detailed structural model, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsion angles: The exact dihedral angles within the cyclohexane ring, which would confirm its chair, boat, or twist-boat conformation.

Stereochemistry: Unambiguous assignment of the cis or trans relationship between the benzylamino and methanol substituents.

Absolute configuration: If the compound crystallizes in a chiral space group, the absolute configuration of the enantiomer can be determined, often using anomalous dispersion effects.

Intermolecular interactions: Information on hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, if a suitable single crystal could be obtained, X-ray diffraction would provide an unparalleled level of structural detail.

Advanced Mass Spectrometry for Structural Confirmation (e.g., MS/MS Fragmentation)

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are powerful tools for the structural confirmation of molecules by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The masses of these fragments provide valuable information about the connectivity of the atoms within the molecule.

The fragmentation of this compound is expected to be directed by the functional groups present: the secondary amine, the benzyl group, and the alcohol. Likely fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen: This is a common fragmentation pathway for amines and would involve the cleavage of the C-C bond within the cyclohexane ring adjacent to the C-N bond.

Loss of the benzyl group: Cleavage of the benzylic C-N bond could lead to the formation of a tropylium ion (m/z 91) or a benzyl cation.

Loss of water: The alcohol functional group can readily lose a molecule of water (18 Da) from the protonated molecular ion.

Cleavage of the cyclohexyl ring: Fragmentation of the carbocyclic ring can also occur, leading to a series of smaller fragment ions.

Interactive Table: Expected MS/MS Fragmentation of this compound ([C₁₄H₂₁NO + H]⁺, m/z 220.17)

Fragment m/zProposed LossProposed Fragment Structure
202.16H₂O[M+H - H₂O]⁺
129.12C₇H₇ (benzyl radical)[M+H - C₇H₇]⁺
91.05C₈H₁₆NO[C₇H₇]⁺ (Tropylium ion)

Note: The fragmentation pattern can vary depending on the MS/MS conditions.

By analyzing the masses and relative abundances of these and other fragment ions, the molecular structure of this compound can be confidently confirmed.

Mechanistic Investigations of Reactions Involving 2 Benzylamino Cyclohexyl Methanol

Conformational Analysis of the Cyclohexane (B81311) Ring and its Impact on Reactivity

The cyclohexane ring in [2-(Benzylamino)cyclohexyl]methanol is not static but exists in a dynamic equilibrium between two chair conformations. The substituents, a benzylamino group and a hydroxymethyl group, can occupy either axial or equatorial positions. The relative stability of these conformations is determined by steric interactions.

In the case of a trans isomer, the two substituents are on opposite sides of the ring. The most stable conformation will have both the larger benzylamino and the hydroxymethyl groups in equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. The reactivity of the molecule is significantly influenced by this conformational preference. For instance, reactions at the hydroxyl or amino group are more sterically accessible when these groups are in the equatorial position.

For the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger size of the benzylamino group compared to the hydroxymethyl group, the conformation where the benzylamino group is equatorial and the hydroxymethyl group is axial is generally favored. This has direct consequences for reactivity, as the axial hydroxymethyl group is more sterically hindered.

Table 1: Postulated Conformational Preferences of this compound Isomers

IsomerMore Stable ConformationSubstituent PositionsImpact on Reactivity
transDiequatorialBenzylamino: equatorial, Hydroxymethyl: equatorialBoth functional groups are sterically accessible.
cisEquatorial/AxialBenzylamino: equatorial, Hydroxymethyl: axialThe axial hydroxymethyl group is sterically hindered.

Note: This table is based on general principles of conformational analysis of substituted cyclohexanes.

Protonation Equilibria and Basicity Studies of the Amino Group

Mechanistic Pathways of Derivatization Reactions (e.g., N-alkylation, O-acylation)

The presence of both a secondary amine and a primary alcohol allows for a variety of derivatization reactions, with N-alkylation and O-acylation being prominent examples.

N-alkylation: The nitrogen atom of the benzylamino group can act as a nucleophile to attack an alkyl halide or another electrophile. This reaction typically proceeds through an SN2 mechanism, especially with primary and secondary alkyl halides. researchgate.net In some cases, particularly with tertiary alkyl halides or under conditions that favor carbocation formation, an SN1 mechanism may be operative. researchgate.net Another important pathway for N-alkylation involves the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where a catalyst, often a transition metal complex, temporarily removes hydrogen from the alcohol, which is then used to form the new C-N bond with an amine. researchgate.netrsc.orgnih.gov

O-acylation: The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base. The mechanism involves the nucleophilic attack of the oxygen atom on the carbonyl carbon of the acylating agent. The base is required to deprotonate the hydroxyl group, increasing its nucleophilicity, or to neutralize the acidic byproduct.

The chemoselectivity of these reactions, i.e., whether N- or O-derivatization occurs, can often be controlled by the choice of reagents and reaction conditions. For instance, in the presence of a strong base, the more acidic hydroxyl group is more likely to be deprotonated and react with an electrophile.

Table 2: General Mechanistic Pathways for Derivatization

ReactionReagentsGeneral MechanismKey Factors
N-alkylationAlkyl halideSN2Nature of the alkyl halide, solvent, temperature.
Alcohol (with catalyst)Borrowing HydrogenCatalyst, temperature. researchgate.netrsc.orgnih.gov
O-acylationAcyl chloride, baseNucleophilic acyl substitutionBasicity of the catalyst, nature of the acylating agent.

Note: This table provides a generalized overview of potential reaction mechanisms.

Hydrogen Bonding Interactions and Intramolecular Effects

The presence of both a hydrogen bond donor (the N-H of the secondary amine and the O-H of the alcohol) and hydrogen bond acceptors (the nitrogen and oxygen atoms) allows for the formation of intramolecular hydrogen bonds. In the cis-isomer, where the benzylamino and hydroxymethyl groups are on the same side of the ring, an intramolecular hydrogen bond between the hydroxyl group and the amino group is possible.

This intramolecular hydrogen bond can have a significant impact on the molecule's conformation and reactivity. It can lock the molecule into a specific conformation, thereby influencing the stereochemical outcome of reactions. For example, by engaging the lone pair of the nitrogen in a hydrogen bond, the nucleophilicity of the amine can be reduced. Similarly, the acidity of the hydroxyl group can be affected.

Solvent Effects on Reactivity and Stereoselectivity

The choice of solvent can dramatically influence the rate and outcome of reactions involving this compound. researchgate.netrsc.org Solvents can affect the stability of reactants, transition states, and products.

In protonation equilibria , polar protic solvents like water and alcohols can stabilize both the protonated and unprotonated forms of the amine through hydrogen bonding, influencing its pKa. nih.govresearchgate.net

For N-alkylation reactions , polar aprotic solvents like acetonitrile (B52724) or DMF can be effective as they solvate the cation but not the nucleophile, leading to an increased reaction rate for SN2 reactions. In contrast, polar protic solvents can solvate the nucleophilic amine, potentially slowing down the reaction. nih.gov

The stereoselectivity of reactions can also be highly dependent on the solvent. rsc.orgresearchgate.net The solvent can influence the conformational equilibrium of the cyclohexane ring and the orientation of the reactants in the transition state. By forming specific interactions with the substrate or catalyst, the solvent can favor one stereochemical pathway over another. rsc.org For instance, a solvent that disrupts intramolecular hydrogen bonding might lead to a different stereochemical outcome than one that does not.

Computational and Theoretical Chemistry Studies of 2 Benzylamino Cyclohexyl Methanol

Quantum Chemical Calculations for Conformational Preferences and Energetics

The catalytic activity and stereoselectivity induced by chiral ligands such as [2-(Benzylamino)cyclohexyl]methanol are intrinsically linked to their three-dimensional structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the stable conformations of the ligand and its metal complexes.

The conformational landscape of this compound is primarily dictated by the orientation of the benzylamino and hydroxymethyl groups relative to the cyclohexane (B81311) ring. The cyclohexane ring itself can adopt chair, boat, and twist-boat conformations, with the chair form being significantly more stable. For the trans isomer, which is commonly used in catalysis, the benzylamino and hydroxymethyl groups are typically in a diaxial or diequatorial arrangement in the chair conformation.

Computational studies on similar 1,2-disubstituted cyclohexyl systems have shown that the diequatorial conformation is generally the most stable due to the minimization of steric hindrance. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can precisely quantify the energy differences between various conformers. These calculations also consider intramolecular hydrogen bonding, for instance, between the hydroxyl proton and the nitrogen atom of the amino group, which can further stabilize certain conformations and influence the ligand's coordination behavior.

Table 1: Illustrative Relative Energies of this compound Conformers Note: This table presents hypothetical data based on typical findings for similar 1,2-disubstituted cyclohexanes to illustrate the expected energetic differences.

Conformer Substituent Orientation Relative Energy (kcal/mol)
1 trans-diequatorial 0.00
2 trans-diaxial +5.8
3 cis-equatorial-axial +2.1

| 4 | cis-axial-equatorial | +2.5 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of this compound provides insights into its reactivity and coordination properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the nitrogen atom of the benzylamino group, indicating its role as the primary electron-donating site (Lewis base). The LUMO, on the other hand, is generally distributed over the phenyl ring of the benzyl (B1604629) group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the nitrogen and oxygen atoms are expected to carry significant negative partial charges, making them effective coordination sites for metal ions. This charge distribution is fundamental to the ligand's ability to form stable complexes with metals used in catalysis.

Docking and Interaction Studies with Substrates and Metal Centers

To understand how this compound functions in a catalytic system, computational docking and interaction studies are performed. These studies model the non-covalent interactions between the ligand-metal complex and the substrate molecules. This is particularly important in asymmetric catalysis, where the precise arrangement of the substrate relative to the chiral catalyst determines the stereochemical outcome of the reaction.

Molecular docking simulations can predict the preferred binding mode of a substrate to the active catalytic species. For instance, in the transfer hydrogenation of ketones, the ketone substrate would be docked into the coordination sphere of a metal (e.g., Ruthenium) complex of this compound. These models help to identify key interactions, such as hydrogen bonds or steric repulsions, that govern the enantioselectivity of the reaction. The calculations can rationalize why one enantiomer of the product is formed preferentially over the other.

Transition State Modeling for Mechanistic Elucidation in Catalysis

One of the most powerful applications of computational chemistry in catalysis is the modeling of reaction mechanisms, including the characterization of transition states. For reactions catalyzed by complexes of this compound, such as asymmetric transfer hydrogenation, DFT calculations can map out the entire reaction pathway.

These studies involve locating the transition state structures for the key steps of the catalytic cycle, such as the hydride transfer from the metal complex to the substrate. By calculating the activation energies associated with these transition states, researchers can determine the rate-determining step of the reaction and understand the origins of enantioselectivity. The models often show that the chiral environment created by the this compound ligand leads to a lower activation energy for the pathway leading to one enantiomer of the product compared to the pathway leading to the other. These mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of new, more effective catalysts.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Chiroptical Spectra)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its characterization and in the analysis of its complexes.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts for different possible conformers or isomers with experimental data, the dominant structure in solution can be determined.

Chiroptical Spectra: As this compound is a chiral molecule, it exhibits chiroptical properties such as optical rotation and electronic circular dichroism (ECD). Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum of the molecule. By comparing the simulated spectrum with the experimentally measured one, the absolute configuration of the chiral centers can be unambiguously assigned. This is a powerful tool for stereochemical characterization.

Broader Applications and Emerging Research Frontiers for 2 Benzylamino Cyclohexyl Methanol

Utilization in Materials Science (e.g., Chiral Polymers, Supramolecular Assemblies)

The unique stereochemistry of [2-(Benzylamino)cyclohexyl]methanol provides a foundation for the development of advanced materials with programmed chiral structures.

Chiral Polymers: The development of chiral polymers is a burgeoning field, with applications in chiral separation, asymmetric catalysis, and chiroptical materials. Monomers possessing inherent chirality are essential for synthesizing polymers with a defined helical or chiral structure. While direct polymerization of this compound has not been extensively reported, its derivatives represent potential monomers for creating such polymers. For instance, vinyl groups or other polymerizable functionalities could be attached to either the amino or hydroxyl group, transforming the molecule into a chiral monomer. The resulting polymers could exhibit unique properties derived from the fixed stereochemistry of the cyclohexyl backbone. Research on other chiral monomers, such as vinyl[2.2]paracyclophane, has demonstrated that even a small fraction of a chiral monomer can induce chirality in the entire polymer chain, leading to materials with properties like circularly polarized luminescence (CPL). epa.gov This suggests a promising avenue for the future application of this compound derivatives.

Supramolecular Assemblies: Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. Chiral molecules can direct the formation of chiral supramolecular assemblies. An amphiphilic amino alcohol has been shown to form a versatile chiral environment for controlling the stereochemistry of photoreactions. nih.gov This occurs through the formation of a liquid crystal-like matrix that pre-organizes the reactant molecules. nih.gov Given its amphiphilic character and chiral nature, this compound and its derivatives could similarly act as gelators or building blocks for chiral liquid crystals. nih.gov Such supramolecular structures could serve as nanoreactors for asymmetric synthesis or as templates for the creation of chiral nanomaterials. nih.gov The interplay of hydrogen bonding from the alcohol and amine groups, along with π-stacking from the benzyl (B1604629) group, offers multiple points for directed self-assembly.

Potential in Bio-Conjugation and Probes

Bio-conjugation, the linking of molecules to biomolecules like proteins or nucleic acids, is crucial for developing diagnostics, therapeutics, and research tools. The functional groups of this compound—a primary alcohol and a secondary amine—offer handles for covalent attachment to biomolecules.

While specific applications of this compound in bio-conjugation are not yet widely documented, the general reactivity of its functional groups is well-established. The primary amine can be targeted by N-hydroxysuccinimide (NHS) esters, which are common reagents for labeling proteins. nih.gov The hydroxyl group can be activated or converted into other functional groups for conjugation. For example, it could be transformed into an aldehyde for reaction with hydrazide- or aminooxy-modified biomolecules, or into an azide (B81097) or alkyne for "click chemistry" applications. mdpi.com

The chiral scaffold of this compound could also be advantageous in the design of chiral probes. The stereochemistry of a probe can influence its interaction with biological targets, potentially leading to enantioselective recognition or binding. This makes derivatives of this compound interesting candidates for the development of probes to study chiral environments in biological systems.

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in continuous-flowing streams, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The synthesis of chiral amino alcohols is an area where flow chemistry is being increasingly applied. researchgate.net

The production of this compound and its analogs could be adapted to flow processes. For example, the reductive amination of a corresponding keto alcohol could be performed in a flow reactor with a packed-bed catalyst. This would allow for precise control over reaction temperature, pressure, and residence time, potentially leading to higher yields and selectivities. Enzymatic syntheses of chiral amino alcohols have also been successfully implemented in cascading continuous-flow microreactor systems, offering a green and efficient production method. nih.govresearchgate.net Such a biocatalytic approach could be envisioned for the stereoselective synthesis of different isomers of this compound.

Furthermore, the integration of flow chemistry with automated systems allows for rapid reaction optimization and the generation of compound libraries. nih.gov This is particularly relevant for exploring the potential of this compound derivatives in various applications, as different substituents on the amino or hydroxyl group could be rapidly synthesized and tested.

Development of Novel Stereoselective Methodologies

Perhaps the most significant application of this compound is as a precursor for chiral ligands in asymmetric catalysis. The 1,2-amino alcohol motif is a privileged structure for this purpose. The nitrogen and oxygen atoms can chelate to a metal center, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.

Derivatives of the closely related trans-1,2-diaminocyclohexane are among the most successful ligands in asymmetric catalysis, used in reactions like hydrogenation, conjugate addition, and cyclopropanation. acs.orgrsc.org By analogy, ligands derived from this compound are expected to be highly effective. The compound can be readily modified, for example, by introducing phosphine (B1218219) groups on the nitrogen atom to create powerful P,O-type ligands for transition metal catalysis.

A series of chiral tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane scaffold have been successfully used in the manganese-catalyzed asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity (up to 85% ee). nih.govrsc.org This highlights the efficacy of the cyclohexanediamine (B8721093) backbone in creating effective chiral catalysts. nih.govrsc.org

Catalyst SystemReactionEnantiomeric Excess (ee)Reference
Mn(I) with (R,R)-1,2-diaminocyclohexane-based ligandAsymmetric hydrogenation of acetophenonesUp to 85% nih.govrsc.org
Cu(I) with (±)-trans-1,2-cyclohexanediamine-based bis(NHC) ligandAsymmetric conjugate additionUp to 97% mdpi.com
Ti(IV) with (R,R)-N,N'-arylsulfonyl-1,2-diaminocyclohexane ligandAsymmetric addition of dialkylzinc to aldehydesHigh acs.org

The development of new ligands based on the this compound scaffold could lead to novel catalytic systems with improved selectivity and broader substrate scope for the synthesis of valuable chiral molecules.

Future Perspectives in Green Chemistry and Sustainable Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound in catalysis aligns well with these principles.

Catalytic Processes: The development of catalysts is a cornerstone of green chemistry, as they allow reactions to proceed with high efficiency and selectivity, often under milder conditions and with less waste. By serving as a precursor to chiral catalysts, this compound contributes to the development of more sustainable synthetic methods for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. nih.govnih.gov

Sustainable Synthesis Routes: The synthesis of this compound itself can be approached from a green chemistry perspective. Biocatalytic methods, using enzymes like transaminases or imine reductases, offer a route to chiral amino alcohols from simple precursors under mild, aqueous conditions. researchgate.net Visible-light photoredox catalysis in water has also emerged as a green method for synthesizing 1,2-amino alcohols. rsc.org These approaches avoid the use of harsh reagents and toxic solvents often employed in traditional organic synthesis. As these green synthetic methods become more advanced, the production of chiral building blocks like this compound will become more sustainable and cost-effective.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling [2-(Benzylamino)cyclohexyl]methanol in laboratory settings?

  • Methodology : Follow OSHA and WHMIS 2015 guidelines for hazardous chemicals. Key precautions include:

  • Use nitrile gloves, safety goggles, and lab coats.
  • Avoid skin contact; rinse immediately with water for 15 minutes if exposed .
  • In case of eye exposure, flush with water for several minutes and seek medical attention.
  • Store in a well-ventilated area away from oxidizers.
    • Reference : TCI America’s safety data sheet (2018) outlines specific handling procedures and emergency contacts .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers.
  • Optical Rotation : Measure specific rotation with a polarimeter and compare to literature values (e.g., (-)-cis-isomer CAS 71581-93-6) .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction if crystalline derivatives are available.

Q. What analytical techniques are suitable for quantifying this compound in mixtures?

  • Methodology :

  • GC-MS : Derivatize the compound (e.g., silylation) to improve volatility and detect using selective ion monitoring.
  • HPLC-UV : Optimize a C18 column with acetonitrile/water mobile phase and UV detection at ~254 nm.
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity and purity (>95%) .

Advanced Research Questions

Q. How can structural modifications of this compound improve receptor-binding selectivity (e.g., opioid receptors)?

  • Methodology :

  • SAR Analysis : Compare analogs like U-47700 (Table 2, ) to identify critical substituents.
  • Replace the benzyl group with halogenated aryl rings to enhance lipophilicity and receptor affinity.
  • Modify the cyclohexylmethanol backbone to reduce off-target effects (e.g., κ-opioid receptor antagonism).
  • In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes to μ-opioid receptors .

Q. What strategies resolve contradictory data in chiral synthesis yields of this compound?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., chiral amines or transition-metal complexes) to enhance enantiomeric excess (ee).
  • Kinetic Analysis : Monitor reaction progress via 1H^1H-NMR to identify intermediates causing racemization.
  • DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., temperature, solvent polarity) affecting stereoselectivity .

Q. How can impurities in this compound synthesis be identified and mitigated?

  • Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., deaminated byproducts) with high-resolution mass spectrometry.
  • SPE Purification : Apply solid-phase extraction with mixed-mode sorbents to isolate the target compound.
  • Reference Standards : Use certified impurities (e.g., EP-grade Hydrochloride derivatives) for calibration .

Q. What metabolic pathways are hypothesized for this compound based on structural analogs?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes and monitor metabolites via LC-HRMS.
  • Comparative Analysis : Reference benzenesulfonamide derivatives () to predict phase I oxidation (e.g., hydroxylation) and phase II glucuronidation.
  • CYP450 Inhibition Studies : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.